4-Tert-butyl-2-[({2-[(5-tert-butyl-3-chloro-2-hydroxybenzylidene)amino]cyclohexyl}imino)methyl]-6-chlorophenol
Description
4-Tert-butyl-2-[({2-[(5-tert-butyl-3-chloro-2-hydroxybenzylidene)amino]cyclohexyl}imino)methyl]-6-chlorophenol is a complex organic compound characterized by its unique structure, which includes multiple tert-butyl groups, chlorophenol, and imino functionalities
Properties
Molecular Formula |
C28H36Cl2N2O2 |
|---|---|
Molecular Weight |
503.5 g/mol |
IUPAC Name |
4-tert-butyl-2-[[(1R,2R)-2-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-chlorophenol |
InChI |
InChI=1S/C28H36Cl2N2O2/c1-27(2,3)19-11-17(25(33)21(29)13-19)15-31-23-9-7-8-10-24(23)32-16-18-12-20(28(4,5)6)14-22(30)26(18)34/h11-16,23-24,33-34H,7-10H2,1-6H3/t23-,24-/m1/s1 |
InChI Key |
DBYQQOUSHXHMFK-DNQXCXABSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Cl)O)C=N[C@@H]2CCCC[C@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)Cl)O |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Cl)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-[({2-[(5-tert-butyl-3-chloro-2-hydroxybenzylidene)amino]cyclohexyl}imino)methyl]-6-chlorophenol typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 5-tert-butyl-3-chloro-2-hydroxybenzaldehyde and 2-amino-cyclohexylamine. These intermediates undergo condensation reactions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-2-[({2-[(5-tert-butyl-3-chloro-2-hydroxybenzylidene)amino]cyclohexyl}imino)methyl]-6-chlorophenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The imino groups can be reduced to amines.
Substitution: The chlorophenol moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols.
Scientific Research Applications
4-Tert-butyl-2-[({2-[(5-tert-butyl-3-chloro-2-hydroxybenzylidene)amino]cyclohexyl}imino)methyl]-6-chlorophenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-2-[({2-[(5-tert-butyl-3-chloro-2-hydroxybenzylidene)amino]cyclohexyl}imino)methyl]-6-chlorophenol involves its interaction with molecular targets such as enzymes or receptors. The compound’s imino and phenolic groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4,4′,4″-Tri-tert-Butyl-2,2′:6′,2″-terpyridine
- 4,4′-Di-tert-butyl-2,2′-dipyridyl
- 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol
Uniqueness
4-Tert-butyl-2-[({2-[(5-tert-butyl-3-chloro-2-hydroxybenzylidene)amino]cyclohexyl}imino)methyl]-6-chlorophenol is unique due to its combination of tert-butyl, chlorophenol, and imino functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
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